molecular formula C6H7ClN2O2 B6285288 (2E)-3-(1H-imidazol-4-yl)prop-2-enoic acid hydrochloride CAS No. 6159-48-4

(2E)-3-(1H-imidazol-4-yl)prop-2-enoic acid hydrochloride

Cat. No. B6285288
CAS RN: 6159-48-4
M. Wt: 174.6
InChI Key:
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Description

(2E)-3-(1H-imidazol-4-yl)prop-2-enoic acid hydrochloride, also known as 4-imidazolepropionic acid hydrochloride (IPA-HCl), is a synthetic compound derived from imidazole. It is a white, crystalline solid that is soluble in water and ethanol. IPA-HCl is used in various scientific research applications, such as biochemical, physiological, and pharmacological studies. Furthermore, IPA-HCl is used for laboratory experiments in order to study the effects of various compounds on cells and organisms.

Scientific Research Applications

IPA-HCl is used in various scientific research applications, such as biochemical, physiological, and pharmacological studies. It has been used to study the effects of various compounds on cells and organisms, as well as to study the biochemical and physiological effects of various drugs. IPA-HCl has also been used in various laboratory experiments to study the effects of various compounds on cells and organisms.

Mechanism of Action

IPA-HCl is an agonist of the metabotropic glutamate receptor 4 (mGluR4). It binds to the receptor and activates it, leading to an increase in intracellular calcium levels and a decrease in potassium levels. These changes in ion concentrations lead to a variety of physiological effects, including changes in gene expression, neuronal excitability, and neurotransmitter release.
Biochemical and Physiological Effects
IPA-HCl has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin, as well as to modulate the activity of several ion channels, including the voltage-gated calcium channels and the G-protein-coupled inwardly rectifying potassium channels. IPA-HCl has also been shown to increase the expression of several genes involved in the regulation of synaptic plasticity and neuronal excitability.

Advantages and Limitations for Lab Experiments

IPA-HCl has several advantages for laboratory experiments. It is a relatively inexpensive compound and can be easily synthesized. Furthermore, it is highly soluble in water and ethanol, making it easy to work with in the laboratory. However, it is important to note that IPA-HCl can be toxic in high concentrations, so it is important to take safety precautions when working with it in the laboratory.

Future Directions

The potential applications of IPA-HCl are vast and varied. Future studies could focus on the effects of IPA-HCl on various physiological and biochemical processes, such as neuronal excitability and gene expression. Additionally, further research could be conducted to explore the potential therapeutic applications of IPA-HCl, such as in the treatment of neurological disorders. Finally, studies could be conducted to explore the potential interactions between IPA-HCl and other compounds, such as drugs and hormones.

Synthesis Methods

IPA-HCl can be synthesized from imidazole and propionic acid. The reaction involves the condensation of the carboxylic acid group of propionic acid with the imidazole ring, followed by the addition of hydrochloric acid. The reaction is carried out in a basic medium to ensure the formation of the desired product. The yield of IPA-HCl is approximately 80 percent.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-3-(1H-imidazol-4-yl)prop-2-enoic acid hydrochloride involves the reaction of imidazole with acryloyl chloride to form (2E)-3-(1H-imidazol-4-yl)prop-2-enoyl chloride, which is then hydrolyzed to form the desired product.", "Starting Materials": [ "Imidazole", "Acryloyl chloride", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Imidazole is dissolved in anhydrous dichloromethane.", "Step 2: Acryloyl chloride is added dropwise to the imidazole solution while stirring at room temperature.", "Step 3: The reaction mixture is stirred for 2 hours at room temperature.", "Step 4: The reaction mixture is then poured into a mixture of ice and hydrochloric acid.", "Step 5: The resulting mixture is extracted with dichloromethane.", "Step 6: The organic layer is washed with sodium hydroxide solution and water.", "Step 7: The organic layer is dried over anhydrous sodium sulfate.", "Step 8: The solvent is evaporated under reduced pressure to obtain (2E)-3-(1H-imidazol-4-yl)prop-2-enoyl chloride as a yellow oil.", "Step 9: (2E)-3-(1H-imidazol-4-yl)prop-2-enoyl chloride is dissolved in a mixture of water and hydrochloric acid.", "Step 10: The mixture is stirred at room temperature for 2 hours.", "Step 11: The resulting mixture is neutralized with sodium hydroxide solution.", "Step 12: The resulting solution is evaporated under reduced pressure to obtain (2E)-3-(1H-imidazol-4-yl)prop-2-enoic acid hydrochloride as a white solid." ] }

CAS RN

6159-48-4

Product Name

(2E)-3-(1H-imidazol-4-yl)prop-2-enoic acid hydrochloride

Molecular Formula

C6H7ClN2O2

Molecular Weight

174.6

Purity

95

Origin of Product

United States

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